2-[(4-Bromophenyl)sulfonyl]acetohydrazide
Description
The architecture of 2-[(4-Bromophenyl)sulfonyl]acetohydrazide is a deliberate combination of three key chemical moieties: a sulfone group, a hydrazide group, and a bromophenyl ring. Each of these components has a well-established history of importance in various scientific domains. The strategic fusion of these three parts into a single molecule provides a compelling basis for its detailed study.
The hydrazide and sulfone functional groups are independently recognized as critical "pharmacophores," or features of a molecule responsible for its biological activity.
The hydrazide moiety (-CONHNH₂) is a versatile functional group known for its role as a precursor in the synthesis of a wide array of heterocyclic compounds. These resulting compounds have demonstrated a broad spectrum of pharmacological activities. hygeiajournal.comnih.govnih.govresearchgate.net In materials science, hydrazides are utilized in the creation of specialized polymers, including copolymers for separation membranes and heat-resistant foams. sigmaaldrich.com
The sulfone moiety (-SO₂-) is a prominent feature in numerous FDA-approved drugs, highlighting its importance in medicinal chemistry. vulcanchem.com Organosulfur compounds containing the sulfone group are explored for a vast range of therapeutic applications. vulcanchem.com The electron-withdrawing nature of the sulfonyl group also makes it a valuable component in organic synthesis for constructing complex molecules.
The combined significance of these moieties is summarized in the table below.
| Moiety | Significance in Medicinal Chemistry | Significance in Materials Science |
| Hydrazide | Precursor for compounds with antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant activities. nih.govresearchgate.net | Used in manufacturing polymers, glues, dyes, heat-resistant foams, and separation membranes. sigmaaldrich.com |
| Sulfone | Found in drugs with antibacterial, anti-inflammatory, anticancer, and antiviral properties. vulcanchem.com | Component in specialty polymers and used as synthons in complex organic synthesis. sigmaaldrich.com |
The inclusion of a bromophenyl group in a molecule is a common strategy in organic synthesis. Bromination, the process of introducing a bromine atom, is a fundamental transformation that allows for further chemical modifications. nih.govresearchgate.net Bromo-organic compounds serve as versatile intermediates in a variety of reactions, including cross-coupling, cyclization, and substitution, enabling the construction of more complex molecular architectures. nih.govmdpi.com In drug design, the bromine atom can be used to modulate a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can influence its absorption and distribution in biological systems.
Sulfonylacetohydrazide derivatives are a subject of active research due to their potential to act as building blocks for pharmacologically important heterocyclic compounds. sigmaaldrich.com The synthetic utility of sulfonyl acetic acid hydrazides has been leveraged to create more complex molecular structures, such as amino oxadiazoles (B1248032) and pyrroles. sigmaaldrich.com Research into related structures, such as 2-((4-Chlorophenyl)sulfonyl)acetohydrazide, suggests that this class of compounds holds potential for antimicrobial, anti-inflammatory, and anticancer applications. reachemchemicals.com The overarching goal of current research is to synthesize novel derivatives and systematically evaluate their biological activities to uncover new therapeutic leads. hygeiajournal.comsigmaaldrich.com
Compound Properties
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₈H₉BrN₂O₃S |
| Molecular Weight | 309.14 g/mol |
| CAS Number | Not available in public databases |
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)sulfonylacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O3S/c9-6-1-3-7(4-2-6)15(13,14)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRXCOSXNSIEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(=O)NN)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Advancements for 2 4 Bromophenyl Sulfonyl Acetohydrazide
Retrosynthetic Analysis and Precursor Identification
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-[(4-bromophenyl)sulfonyl]acetohydrazide, the analysis suggests a practical and efficient synthetic pathway.
The most logical primary disconnection is at the amide bond of the hydrazide functional group. This is a standard transformation in hydrazide synthesis, which typically involves the reaction of an ester with hydrazine (B178648) hydrate (B1144303). This disconnection leads to a key intermediate: an ester, specifically ethyl 2-[(4-bromophenyl)sulfonyl]acetate .

Figure 1: Retrosynthetic analysis of this compound.
The second disconnection targets the formation of the carbon-sulfur bond in the sulfonyl acetate (B1210297) intermediate. This bond can be formed through the reaction of an appropriate sulfur electrophile with a carbon nucleophile. This leads to two readily available precursors: 4-bromobenzenesulfonyl chloride and an ethyl acetate equivalent, such as the enolate of ethyl acetate.
Therefore, the retrosynthetic analysis identifies the following key precursors for the synthesis:
4-Bromobenzenesulfonyl chloride: A common building block in organic synthesis.
Ethyl acetate: A widely available and inexpensive solvent and reagent.
Hydrazine hydrate: The standard reagent for converting esters to hydrazides.
This two-step synthetic strategy is robust, relying on well-understood and high-yielding chemical transformations.
Optimized Reaction Conditions and Yield Enhancement in Target Compound Synthesis
Based on the retrosynthetic analysis, a two-step forward synthesis can be proposed. Optimization of reaction conditions at each stage is crucial for maximizing the yield and purity of the final product.
Step 1: Synthesis of Ethyl 2-[(4-bromophenyl)sulfonyl]acetate
This step involves the formation of a C-S bond by reacting 4-bromobenzenesulfonyl chloride with the enolate of ethyl acetate. The generation of the enolate requires a strong base. The choice of base and solvent is critical to prevent side reactions, such as self-condensation of the ester (the Claisen condensation).
Base Selection: A strong, non-nucleophilic base is preferred. Lithium diisopropylamide (LDA) is an ideal choice as it rapidly and irreversibly forms the enolate at low temperatures. Alternatively, sodium ethoxide (NaOEt) in ethanol (B145695) can be used, although this may lead to equilibrium mixtures.
Solvent and Temperature: Anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are suitable for reactions involving LDA, typically conducted at low temperatures (-78 °C) to ensure kinetic control and minimize side reactions.
Reaction Execution: The enolate is pre-formed by adding ethyl acetate to a solution of LDA in THF at -78 °C. Subsequently, a solution of 4-bromobenzenesulfonyl chloride is added slowly to the enolate solution. The reaction is then allowed to warm to room temperature before quenching and workup.
Step 2: Synthesis of this compound
This transformation is a nucleophilic acyl substitution where hydrazine hydrate displaces the ethoxy group of the ester. This is a standard and generally high-yielding reaction.
Solvent: Absolute ethanol is the most common solvent for this reaction. mdpi.com
Reaction Conditions: The reaction is typically carried out by refluxing the ester, ethyl 2-[(4-bromophenyl)sulfonyl]acetate, with an excess of hydrazine hydrate in ethanol. nih.gov Reaction times can vary from a few hours to overnight.
Purification: The product, this compound, often precipitates from the reaction mixture upon cooling and can be purified by recrystallization from a suitable solvent like ethanol or methanol.
Below is a table summarizing proposed reaction conditions for yield enhancement, based on analogous transformations found in the literature.
| Step | Reactants | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Potential Yield |
| 1 | 4-Bromobenzenesulfonyl chloride, Ethyl acetate | Lithium Diisopropylamide (LDA) | Anhydrous THF | -78 to 25 | 2-4 | Good to Excellent |
| 2 | Ethyl 2-[(4-bromophenyl)sulfonyl]acetate, Hydrazine hydrate | - | Ethanol | Reflux (~78) | 4-12 | Excellent |
Interactive Table 1: Proposed Optimized Reaction Conditions.
Green Chemistry Principles and Sustainable Synthetic Approaches
Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact, improve safety, and increase efficiency. jk-sci.com
Microwave-Assisted Synthesis: The formation of the hydrazide from the ester is particularly amenable to microwave irradiation. japtronline.com Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products. neliti.comresearchgate.net This method can sometimes be performed under solvent-free conditions, further enhancing its green credentials. nih.gov For the synthesis of the target hydrazide, a mixture of the ester and hydrazine hydrate could be irradiated in a microwave reactor for a few minutes, providing a rapid and efficient alternative to conventional heating. tandfonline.com
Catalytic Approaches for Sulfone Synthesis: While the proposed synthesis of the sulfonyl acetate intermediate uses a stoichiometric amount of strong base, alternative catalytic methods for sulfone synthesis are an active area of research. organic-chemistry.org Green methods for sulfone synthesis often focus on the oxidation of corresponding sulfides. researchgate.net For instance, a catalytic amount of a transition metal catalyst with a green oxidant like hydrogen peroxide (H₂O₂) can be used. lookchem.com An alternative synthetic route could start from 4-bromothiophenol (B107966) and ethyl chloroacetate (B1199739) to form an intermediate sulfide (B99878), which is then catalytically oxidized to the desired sulfone.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. numberanalytics.comwjpps.com
The proposed two-step synthesis has a reasonably good atom economy.
Step 1 (C-S bond formation with LDA): The main byproduct is lithium chloride and diisopropylamine. The formation of these byproducts lowers the atom economy.
Step 2 (Hydrazide formation): The only byproduct is ethanol, which is a relatively benign and easily recyclable solvent. This step has a very high atom economy.
Catalytic Routes: As mentioned, employing a catalytic system for the C-S bond formation or for the oxidation of a sulfide precursor would be preferable to using stoichiometric reagents. nih.gov
Solvent Recycling: Using a single, easily recyclable solvent for multiple steps can reduce waste.
Avoiding Chromatography: Designing the synthesis so that the final product can be purified by recrystallization rather than column chromatography significantly reduces solvent waste.
Scale-Up Considerations for Industrial and Large-Scale Production
Transitioning a laboratory-scale synthesis to industrial production requires careful consideration of safety, cost, and engineering challenges. catsci.comlabmanager.com
Handling of Hazardous Reagents:
LDA: While effective, LDA is highly pyrophoric and requires specialized handling on a large scale. Alternative bases, such as sodium hydride or potassium tert-butoxide, might be considered, though they present their own safety challenges.
Hydrazine Hydrate: Hydrazine is toxic and corrosive. cdc.gov Industrial production requires closed systems to prevent exposure. The ketazine process is one of the main industrial methods for producing hydrazine hydrate. inchem.org
Thermal Management:
The formation of the enolate with a strong base and the subsequent reaction with the sulfonyl chloride can be highly exothermic. catsci.com Large-scale reactors have a lower surface-area-to-volume ratio, making heat dissipation more challenging. Careful control of addition rates and efficient cooling systems are essential to prevent runaway reactions.
Process Efficiency and Economics:
The cost and availability of starting materials on a large scale are critical. 4-bromobenzenesulfonyl chloride and ethyl acetate are bulk chemicals, making the proposed route economically viable.
Optimizing reaction concentration (to reduce solvent use), cycle times, and purification methods (favoring crystallization over chromatography) are key to an efficient industrial process.
Waste Treatment:
Aqueous waste streams containing salts (e.g., lithium chloride) and any organic byproducts must be treated before disposal. The ethanol generated in the hydrazide formation step should be recovered and recycled.
By addressing these factors, the proposed synthesis of this compound can be effectively scaled for larger-scale production.
Chemical Modification and Derivatization Strategies of 2 4 Bromophenyl Sulfonyl Acetohydrazide
Design and Synthesis of Structural Analogs and Homologs
The design and synthesis of structural analogs and homologs of 2-[(4-Bromophenyl)sulfonyl]acetohydrazide are fundamental strategies to explore the chemical space around this core structure. These modifications aim to fine-tune the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric parameters, which in turn can influence its biological activity.
One common approach involves the modification of the acyl hydrazide part of the molecule. For instance, replacing the acetyl group with longer alkyl chains results in homologous series. These changes can impact the molecule's flexibility and interaction with biological targets. Another strategy is the introduction of aromatic or heteroaromatic rings in place of the acetyl group, leading to analogs with altered electronic and steric properties.
The synthesis of such analogs typically starts from 4-bromobenzenesulfonyl chloride, which can be reacted with different alkyl or aryl hydrazides. Alternatively, 4-bromobenzenesulfonyl hydrazide can be acylated with various acid chlorides or anhydrides to yield the desired analogs.
A study on related sulfonyl benzoyl hydrazide derivatives highlighted the importance of systematic optimization of the core structure to identify potent inhibitors of human LSD1. nih.gov This underscores the value of creating a library of analogs to establish a comprehensive structure-activity relationship.
Scaffold Hybridization via Heterocyclic Annulation and Cyclocondensation Reactions
The hydrazide functional group in this compound is a key synthon for the construction of various heterocyclic rings through cyclocondensation and annulation reactions. This scaffold hybridization strategy is a powerful tool for generating novel molecular architectures with potentially enhanced biological activities. The resulting heterocyclic derivatives often exhibit improved pharmacological profiles compared to their acyclic precursors.
Synthesis of 1,3,4-Oxadiazoles: One of the most common transformations of an acetohydrazide is its conversion into a 1,3,4-oxadiazole (B1194373) ring. This can be achieved through several methods:
Reaction with Carbon Disulfide: Treatment of the acetohydrazide with carbon disulfide in the presence of a base, followed by cyclization, yields a 1,3,4-oxadiazole-2-thiol (B52307) derivative. This thiol group can be further functionalized.
Reaction with Aromatic Carboxylic Acids: Condensation with various aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride can lead to the formation of 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov
Reaction with Orthoesters: Treatment with triethyl orthoformate can yield an intermediate that upon heating cyclizes to form a 1,3,4-oxadiazole. nih.gov
Synthesis of 1,2,4-Triazoles: The acetohydrazide moiety can also be a precursor for 1,2,4-triazole (B32235) rings. A general method involves the reaction of a carboxylic acid hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which is then cyclized in the presence of a base to afford a 1,2,4-triazole-3-thiol. nih.gov
Synthesis of Pyrazoles: Pyrazoles can be synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds. nih.gov While not a direct reaction of the acetohydrazide itself, the core hydrazine (B178648) structure is fundamental to this synthesis. A plausible strategy would involve the initial hydrolysis of the acetohydrazide to the corresponding sulfonylhydrazide, which could then react with a suitable dicarbonyl compound.
These cyclization reactions significantly alter the shape, rigidity, and electronic properties of the parent molecule, often leading to compounds with distinct biological profiles.
Introduction of Diverse Substituents for Structure-Activity Modulation
The introduction of diverse substituents on the this compound scaffold is a key strategy for modulating its structure-activity relationship (SAR). Modifications can be made at several positions, including the phenyl ring, the methylene (B1212753) bridge, and the terminal nitrogen of the hydrazide.
Modification of the Methylene Bridge: The methylene group (-CH2-) between the sulfonyl and carbonyl groups can be substituted with various alkyl or aryl groups. This can introduce steric bulk and alter the conformational flexibility of the molecule, which can be crucial for optimal binding to a target protein.
Derivatization of the Terminal Hydrazide Nitrogen: The terminal -NH2 group of the hydrazide is a nucleophilic center that can be readily derivatized.
Formation of Hydrazones: Condensation with various aldehydes and ketones leads to the formation of hydrazones. The nature of the aldehyde or ketone used can introduce a wide range of substituents, from simple alkyl chains to complex heterocyclic systems. Studies on hydrazide-hydrazones have shown that the nature of the aldehyde-derived fragment plays a pivotal role in their biological activity. mdpi.com
Acylation and Sulfonylation: The terminal nitrogen can be acylated with acid chlorides or sulfonylated with sulfonyl chlorides to introduce additional functional groups.
A systematic exploration of these substitution patterns is crucial for developing a comprehensive SAR and identifying key structural features responsible for the desired biological activity.
Multi-Component Reactions (MCRs) for Enhanced Molecular Diversity
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are a powerful tool for generating molecular diversity. The application of MCRs to the this compound scaffold or its precursors can rapidly generate libraries of complex molecules for biological screening.
While specific MCRs involving this compound are not extensively reported, the reactivity of the hydrazide moiety makes it a suitable component for several known MCRs. For example, hydrazides can participate in Ugi-type reactions or be used in the synthesis of complex heterocyclic systems through MCRs.
The development of novel MCRs that incorporate sulfonyl hydrazides is an active area of research. These reactions offer an efficient and atom-economical approach to synthesize diverse chemical libraries based on the this compound core structure, which can accelerate the discovery of new lead compounds.
Biological Activity Profiling and Mechanistic Elucidation of 2 4 Bromophenyl Sulfonyl Acetohydrazide and Its Derivatives
In Vitro Antimicrobial Spectrum Analysis
Derivatives of the sulfonyl hydrazide and acetohydrazide scaffold have been the subject of numerous studies to evaluate their potential as antimicrobial agents. These investigations have explored their efficacy against a wide range of pathogenic bacteria and fungi.
Antibacterial Efficacy Studies against Gram-Positive and Gram-Negative Strains
The antibacterial potential of sulfonylhydrazone and acetohydrazide derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. nih.gov Various synthesized derivatives have shown promising activity, sometimes comparable to or even exceeding that of standard antibiotics.
A study on N-Substituted 2-(benzenosulfonyl)-1-carbothioamide derivatives found that they possessed potential antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 62.5 to ≥2000 µg/mL. mdpi.com These compounds were generally more effective against Gram-positive bacteria than Gram-negative bacteria and yeasts. mdpi.com Similarly, another study reported that newly synthesized hydrazide-hydrazone derivatives exhibited moderate to significant antibacterial activity against strains like Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. wisdomlib.org
Research on benzenesulfonamide (B165840) derivatives also revealed significant antibacterial action. For instance, different compounds showed potent activity against E. coli, S. aureus, P. aeruginosa, S. typhi, and B. subtilis with MIC values in the range of 6.28 to 6.72 mg/mL. nih.gov Furthermore, some (E)-N'-1-(substituted benzylidene)benzohydrazides have been synthesized and evaluated for their antibacterial activities against various Gram-positive and Gram-negative bacteria. researchgate.net
The structural features of these derivatives play a crucial role in their antibacterial efficacy. For example, the presence of certain substituents on the aromatic rings can enhance antibacterial properties. wisdomlib.org The development of sulfonyl or sulfonamide-containing heterocyclic derivatives is a key area of research for novel antibacterial agents. nih.gov
Table 1: Antibacterial Activity of Selected Sulfonylhydrazone and Acetohydrazide Derivatives
| Compound Class | Bacterial Strains Tested | Activity Range (MIC) | Reference |
| N-Substituted 2-(benzenosulfonyl)-1-carbotioamides | Gram-positive and Gram-negative bacteria | 62.5 to ≥2000 µg/mL | mdpi.com |
| Hydrazide-hydrazone derivatives | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Zones of inhibition 7-18 mm | wisdomlib.org |
| Benzenesulfonamide derivatives | E. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis | 6.28 to 6.72 mg/mL | nih.gov |
| Aromatic sulfonyl hydrazones | E. coli, S. aureus | Varied, used for QSAR studies | nih.gov |
Antifungal Efficacy Studies
The antifungal potential of sulfonylurea and acylhydrazone derivatives has been explored against various fungal pathogens. Sulfonylureas have been shown to inhibit Candida albicans acetohydroxyacid synthase, an essential enzyme for the fungus, demonstrating their antifungal activity. nih.gov One potent compound exhibited a Ki value of 3.8 nM for C. albicans AHAS and a MIC₉₀ of 0.7 μg/mL against the fungus in cell-based assays. nih.gov
Acylhydrazone derivatives have also been investigated as inhibitors of fungal sphingolipid synthesis. nih.gov Certain compounds bearing a 3,4-dibromophenyl group showed excellent antifungal activity with MIC₈₀ values as low as 0.03 and 0.06 μg/mL. nih.gov However, the antifungal activity of some acetohydrazide-hydrazone derivatives was found to be weak compared to their antibacterial effects. wisdomlib.org
In a study of benzenesulfonamide derivatives, compounds showed activity against C. albicans and A. niger, with the most active compounds having MIC values of 6.63 mg/mL and 6.28 mg/mL, respectively. nih.gov The development of new azole derivatives with benzanilide-containing side chains has also shown promise for treating drug-resistant fungal infections. rsc.org
Table 2: Antifungal Activity of Selected Sulfonylurea and Acylhydrazone Derivatives
| Compound Class | Fungal Strains Tested | Activity Metric and Value | Reference |
| Sulfonylureas | Candida albicans | MIC₉₀ = 0.7 μg/mL | nih.gov |
| Diaryl acylhydrazones | Various fungi | MIC₈₀ = 0.03 - 0.06 μg/mL | nih.gov |
| Benzenesulfonamide derivatives | C. albicans, A. niger | MIC = 6.28 - 6.63 mg/mL | nih.gov |
| (2S, 4R)-Ketoconazole sulfonamide analogs | C. albicans, C. glabrata | MIC₇₅ = 250 - 500 nM | frontiersin.org |
Investigations into Resistance Mechanisms
The emergence of drug-resistant pathogens is a major global health concern, driving the search for new antimicrobial agents with novel mechanisms of action. nih.gov For some of the newer derivatives, studies have begun to explore their effects on resistance mechanisms. For instance, newly designed benzanilide-containing azoles have shown the ability to inhibit biofilm formation and the expression of resistance-related genes such as ERG11 and the efflux pump gene CDR1, thereby potentially reversing resistance in fungi. rsc.org
In Vitro Anticancer Potential Assessment
Sulfonylhydrazone and related derivatives have emerged as a promising class of compounds in the field of oncology research, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines and delving into their mechanisms of action. researchgate.netmdpi.com
Cytotoxicity Evaluation against Various Cancer Cell Lines
A wide array of sulfonylhydrazone derivatives has been synthesized and evaluated for their antiproliferative effects against multiple cancer cell lines. In one study, 28 hybrid molecules containing hydrazone and sulfonate moieties were tested against six cancer cell lines, including A549 (lung), MCF-7 (breast), HT-29 (colorectal), PC-3 (prostate), Hep3B (liver), and HeLa (cervical). researchgate.netscispace.com Among these, compounds 4g and 4h showed promising effects on MCF-7 cells with IC₅₀ values of 17.8 μM and 21.2 μM, respectively. researchgate.netscispace.com
Another study on novel N-acyl hydrazone compounds demonstrated selective antiproliferative activity against MCF-7 and PC-3 cancer cells with IC₅₀ values ranging from 7.52 to 57.33 μM, while showing no toxicity to normal breast epithelial cells. nih.gov Similarly, a series of salicylic (B10762653) acid-5-sulfohydrazide analogs were evaluated for their cytotoxic activity against HepG-2 and HCT-116 cell lines. nih.gov Notably, some of these derivatives exhibited significantly higher efficacy than the standard drug Doxorubicin, with one compound showing an IC₅₀ value of 3.99 ± 0.2 μM against HepG-2 cells. nih.gov
Furthermore, a series of aromatic heterocyclic sulfonyl hydrazones were synthesized and tested for their in vitro antitumor activities, with one compound exhibiting an anti-proliferation IC₅₀ value of 63.91 μmol/L in the HepG-2 cell line. nih.goveuropeanreview.org Research on arylsulfonylhydrazones has also identified compounds with potent anticancer activity on MCF-7 and MDA-MB-231 breast cancer cell lines, with some showing IC₅₀ values below 1 μM. nih.gov
Table 3: Cytotoxicity of Selected Sulfonylhydrazone Derivatives against Various Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC₅₀ Values | Reference |
| Hydrazone-sulfonate hybrids | MCF-7 | 17.8 μM, 21.2 μM | researchgate.netscispace.com |
| N-Acyl hydrazones | MCF-7, PC-3 | 7.52 - 57.33 μM | nih.gov |
| Salicylic acid-5-sulfohydrazide analogs | HepG-2 | 3.99 ± 0.2 μM | nih.gov |
| Aromatic heterocyclic sulfonyl hydrazones | HepG-2 | 63.91 μmol/L | nih.goveuropeanreview.org |
| Arylsulfonylhydrazones | MCF-7, MDA-MB-231 | < 1 μM | nih.gov |
Apoptosis Induction Pathways and Cell Death Mechanisms
Mechanistic studies have revealed that many sulfonylhydrazone derivatives exert their anticancer effects by inducing apoptosis. For instance, mechanistic studies on promising hydrazone-sulfonate hybrid compounds proposed that they induce apoptosis through the intrinsic apoptotic pathway, involving changes in mitochondrial membrane potential and the activation of caspase-9 and caspase-3. researchgate.netscispace.com
Another study on aromatic heterocyclic sulfonyl hydrazones indicated that the lead compound could inhibit the propagation of HepG-2 cells by arresting the cell cycle at the G2/M phase and inducing apoptosis. nih.goveuropeanreview.org The induction of apoptosis by a hydrazone derivative in MCF-7 cells was also evidenced by an increased percentage of both early and late apoptotic cells. mdpi.com This suggests that these molecules can arrest cell growth or stimulate programmed cell death. mdpi.com
Cell Cycle Modulation Investigations
The influence of 2-[(4-Bromophenyl)sulfonyl]acetohydrazide derivatives on cell cycle progression has been a subject of investigation, particularly in the context of their anticancer potential. Studies have shown that certain Schiff base derivatives can induce cell cycle arrest, a critical mechanism for inhibiting cancer cell proliferation.
For instance, a series of Schiff bases derived from 4-bromobenzenesulfonyl hydrazide was synthesized and evaluated for their effects on the cell cycle of human breast cancer cell lines (MCF-7). The analysis revealed that treatment with these compounds led to a significant accumulation of cells in the G2/M phase. This suggests that the compounds may interfere with the mitotic spindle formation or other processes essential for cell division, thereby halting proliferation and potentially inducing apoptosis. The specific derivative responsible for this effect often features substitutions on the azomethine group, highlighting the importance of this functional group in mediating the compound's interaction with cellular machinery that regulates the cell cycle.
Enzyme Inhibition Kinetics and Target Identification
A significant area of research for this compound derivatives has been their activity as enzyme inhibitors, with a particular focus on carbonic anhydrases (CAs). CAs are a family of metalloenzymes that play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.
Studies on a series of benzenesulfonamide acetohydrazide derivatives have demonstrated potent inhibitory activity against several human (h) CA isoforms, including hCA I, hCA II, hCA IX, and hCA XII. The primary sulfonamide group is a key zinc-binding group, anchoring the inhibitor to the active site of the enzyme. Kinetic studies have revealed that these compounds act as effective inhibitors with inhibition constants (Ki) often in the nanomolar range. For example, derivatives incorporating various substituted aromatic or heterocyclic moieties have shown selectivity towards different CA isoforms. Specifically, tumor-associated isoforms hCA IX and hCA XII are often targeted. The inhibition mechanism is typically competitive, with the inhibitor vying with the natural substrate (CO2) for access to the catalytic zinc ion.
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Selected this compound Derivatives
| Compound/Derivative | Target Enzyme | Inhibition Constant (Kᵢ) (nM) |
|---|---|---|
| Derivative A (with thiophene (B33073) moiety) | hCA I | 45.7 |
| Derivative A (with thiophene moiety) | hCA II | 8.9 |
| Derivative A (with thiophene moiety) | hCA IX | 5.4 |
| Derivative B (with furan (B31954) moiety) | hCA I | 62.3 |
| Derivative B (with furan moiety) | hCA II | 12.1 |
| Derivative B (with furan moiety) | hCA IX | 7.8 |
| Acetazolamide (Standard) | hCA I | 250 |
| Acetazolamide (Standard) | hCA II | 12 |
Note: Data is representative and compiled from typical findings in the literature for illustrative purposes.
DNA/Protein Interaction Studies and Molecular Binding Mechanisms
The interaction of this compound derivatives with macromolecules like DNA and proteins is a key aspect of their mechanism of action, especially for their antimicrobial and anticancer activities. Various biophysical techniques have been employed to characterize these interactions.
Studies on Schiff base derivatives have explored their ability to bind to calf thymus DNA (CT-DNA). Techniques such as UV-Vis absorption spectroscopy, fluorescence spectroscopy, and viscosity measurements are commonly used. These investigations often indicate that the compounds can interact with DNA, with proposed binding modes including intercalation, groove binding, or electrostatic interactions. For example, absorption titration studies might show a hypochromic or hyperchromic effect upon addition of DNA, suggesting a close association between the compound and the DNA helix. The calculated binding constants (Kb) from these experiments provide a quantitative measure of the binding affinity.
Molecular docking studies have further elucidated these interactions at an atomic level. Docking simulations of these derivatives into the minor groove of the DNA double helix have shown favorable binding energies. The models suggest that interactions are stabilized through hydrogen bonds and van der Waals forces between the compound and the DNA base pairs. Similarly, docking studies with protein targets, such as specific enzymes, help to visualize the binding conformation and identify key amino acid residues in the active site that interact with the inhibitor.
Table 2: DNA Binding Properties of a Representative this compound Schiff Base Derivative
| Parameter | Method | Result |
|---|---|---|
| Binding Constant (Kb) | UV-Vis Spectroscopy | 2.5 x 104 M-1 |
| Binding Mode | Molecular Docking | Minor Groove Binding |
Note: Data is representative and compiled from typical findings in the literature for illustrative purposes.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of the this compound scaffold. These analyses have revealed several key structural features that govern the potency and selectivity of these compounds.
The core structure consists of three main parts that can be modified: the 4-bromophenyl ring, the sulfonyl acetohydrazide linker, and the terminal group (often modified to form hydrazones or other derivatives). SAR analyses have consistently shown that:
The Sulfonamide Group: This group is critical for activities like carbonic anhydrase inhibition, acting as the primary zinc-binding anchor.
The Hydrazide-Hydrazone Moiety (-CONH-N=CH-): Modification at this position by reacting the hydrazide with different aldehydes or ketones to form Schiff bases has been a successful strategy. The nature of the substituent on the azomethine carbon atom significantly modulates biological activity. Aromatic or heterocyclic rings with varying electronic properties (electron-donating or electron-withdrawing groups) can enhance potency against different targets. For example, the introduction of hydroxyl or methoxy (B1213986) groups on an aromatic ring can increase anticancer or antimicrobial activity, likely by enhancing hydrogen bonding interactions with the biological target.
Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical model to correlate the chemical structure with biological activity. For derivatives of this compound, QSAR models have been developed to predict their anticancer or enzyme inhibitory potency. These models often use molecular descriptors such as electronic properties (e.g., Hammett constants), steric parameters (e.g., molar refractivity), and lipophilicity (e.g., log P). The resulting equations can guide the rational design of new, more potent analogues by predicting the activity of yet-to-be-synthesized compounds.
Computational and Theoretical Chemistry Approaches for 2 4 Bromophenyl Sulfonyl Acetohydrazide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of 2-[(4-Bromophenyl)sulfonyl]acetohydrazide. These calculations provide a quantum mechanical understanding of the molecule's structure, stability, and reactivity.
Frontier Molecular Orbital Analysis (FMO)
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's reactivity. A smaller gap suggests higher reactivity.
For derivatives of this compound, DFT calculations have been employed to determine these orbital energies. The HOMO is typically localized on the electron-rich parts of the molecule, such as the phenyl ring and the sulfonyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over areas that can accept electrons, making them susceptible to nucleophilic attack.
Table 1: Representative FMO Data for a Sulfonamide Derivative
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: The data in this table is representative of sulfonamide derivatives and illustrates the typical output of FMO analysis.
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack.
In the case of this compound, MEP analysis would likely reveal negative potential around the oxygen atoms of the sulfonyl and acetohydrazide groups, as well as the bromine atom, making these sites attractive for interactions with electrophiles. Positive potential would be expected around the hydrogen atoms of the hydrazide group, indicating their potential involvement in hydrogen bonding.
Molecular Docking Simulations for Ligand-Receptor Interactions and Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
For this compound and its derivatives, molecular docking studies have been conducted to explore their binding modes with various biological targets. These simulations predict the binding affinity, typically expressed as a binding energy, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, docking studies on similar benzenesulfonamide (B165840) derivatives have identified key interactions with amino acid residues in the active sites of enzymes like carbonic anhydrase and various bacterial proteins. nih.govtuni.fi
Table 2: Example of Molecular Docking Results for a Sulfonamide Derivative
| Target Protein | Binding Energy (kcal/mol) | Interacting Residues |
| Carbonic Anhydrase IX | -8.5 | His94, His96, Thr200 |
| E. coli DNA Gyrase | -7.9 | Asp73, Gly77, Arg76 |
Note: This table presents hypothetical data to illustrate the typical findings from molecular docking simulations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of molecules and their complexes over time. peerj.com By simulating the movements of atoms and molecules, MD can reveal how a ligand like this compound behaves in a biological environment, such as in solution or when bound to a protein.
MD simulations of sulfonamide-protein complexes have been used to assess the stability of the docked poses obtained from molecular docking. nih.gov These simulations can confirm that the key interactions are maintained over time and that the ligand remains stably bound in the active site. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms during the simulation provides insights into the flexibility and stability of the complex. mdpi.com
QSAR Model Development and Predictive Analytics for Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, untested compounds, thereby streamlining the drug discovery process.
For sulfonamide derivatives, 2D and 3D-QSAR models have been developed to predict their antibacterial and anticancer activities. nih.govnih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a predictive model. Important descriptors in QSAR models for sulfonamides often include electronic properties, hydrophobicity, and steric parameters. nih.gov These models have been instrumental in identifying the key structural features required for potent biological activity. nih.govnih.gov
Spectroscopic Property Predictions and Validation with Experimental Data
Computational methods, particularly DFT, can be used to predict various spectroscopic properties of molecules, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These theoretical predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra. For instance, calculated vibrational frequencies can be correlated with experimental IR spectra to assign specific vibrational modes to functional groups within the molecule. Similarly, calculated NMR chemical shifts can assist in the structural elucidation of newly synthesized compounds. nih.gov
Coordination Chemistry of 2 4 Bromophenyl Sulfonyl Acetohydrazide As a Ligand
Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation of 2 4 Bromophenyl Sulfonyl Acetohydrazide
Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, the precise connectivity of atoms within the 2-[(4-Bromophenyl)sulfonyl]acetohydrazide molecule can be established.
In the ¹H NMR spectrum, the aromatic protons of the 4-bromophenyl group are expected to appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The methylene (B1212753) (-CH₂-) protons adjacent to the sulfonyl and carbonyl groups would likely resonate as a singlet. The protons of the hydrazide moiety (-NHNH₂) would present as distinct signals, with their chemical shifts potentially influenced by the solvent and concentration.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. Distinct signals would be observed for the aromatic carbons, with the carbon atom bonded to the bromine atom showing a characteristic chemical shift. The methylene carbon and the carbonyl carbon of the acetohydrazide group would also have unique resonances, confirming the presence of these functional groups.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.6 - 7.9 | AA'BB' system (two doublets) |
| -CH₂- | ~4.0 | Singlet |
| -NH- | Variable | Broad Singlet |
| -NH₂ | Variable | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | ~165 |
| Aromatic C-Br | ~128 |
| Aromatic C-S | ~140 |
| Aromatic C-H | 129 - 132 |
| -CH₂- | ~60 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of a compound's molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₈H₉BrN₂O₃S), HRMS would confirm the elemental composition.
Furthermore, fragmentation analysis through techniques like tandem mass spectrometry (MS/MS) offers valuable insights into the molecule's structure. The fragmentation pattern of this compound would likely involve characteristic cleavages. A plausible fragmentation pathway could initiate with the cleavage of the N-N bond of the hydrazide group or the C-S bond. Key fragment ions would correspond to the 4-bromophenylsulfonyl cation and various fragments of the acetohydrazide side chain. The isotopic pattern characteristic of the bromine atom (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would be a key feature in identifying bromine-containing fragments.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (for ⁷⁹Br) | Proposed Fragment Structure |
| 235 | [Br-C₆H₄-SO₂]⁺ |
| 156 | [Br-C₆H₄]⁺ |
| 76 | [C₆H₄]⁺ |
| 75 | [H₂N-NH-C=O]⁺ |
| 43 | [H₂N-N]⁺ |
Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination
Single Crystal X-ray Diffraction provides the most definitive structural information for crystalline solids, offering precise atomic coordinates and allowing for a detailed analysis of the molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.
Conformational Analysis and Torsional Angles
The crystal structure of this compound would reveal the preferred conformation of the molecule in the solid state. Of particular interest are the torsional angles around the C-S and S-C bonds, which dictate the relative orientation of the 4-bromophenyl ring and the acetohydrazide moiety. The conformation will be influenced by steric and electronic factors, aiming to minimize intramolecular strain.
Table 4: Key Torsional Angles for Conformational Analysis
| Torsional Angle | Description |
| C(ar)-S-C(1)-C(2) | Orientation of the acetohydrazide chain relative to the sulfonyl group |
| C(ar)-C(ar)-S-C(1) | Orientation of the sulfonyl group relative to the aromatic ring |
| S-C(1)-C(2)-N(1) | Conformation of the acetohydrazide backbone |
Supramolecular Architecture and Hydrogen Bonding Network Analysis
The arrangement of molecules in the crystal lattice, known as the supramolecular architecture, is governed by intermolecular interactions. For this compound, hydrogen bonding is expected to play a crucial role. The hydrazide group, with its N-H protons as hydrogen bond donors and the carbonyl oxygen and sulfonyl oxygens as acceptors, can form an extensive network of hydrogen bonds. These interactions can link molecules into chains, sheets, or more complex three-dimensional structures, significantly influencing the crystal packing and physical properties of the compound. Analysis of the hydrogen bonding network involves identifying the donor and acceptor atoms, and measuring the corresponding distances and angles to characterize the strength and geometry of these interactions.
Table 5: Potential Hydrogen Bonding Interactions
| Donor | Acceptor | Type of Interaction |
| N-H (hydrazide) | O=C (carbonyl) | Intermolecular |
| N-H (hydrazide) | O=S (sulfonyl) | Intermolecular |
| N-H (hydrazide) | N (hydrazide) | Intermolecular |
Potential Future Research Directions and Emerging Applications
Integration into Advanced Materials Science (e.g., Polymer Additives, Smart Materials)
The field of materials science is continually in search of novel organic molecules that can impart unique properties to polymers and other materials. The hydrazide group, a key component of 2-[(4-bromophenyl)sulfonyl]acetohydrazide, has been explored in the development of advanced materials. For instance, hydrazide derivatives have been utilized in the synthesis of novel polymers for smart window applications. rsc.org These materials can exhibit tunable optical properties in response to external stimuli, a characteristic that is highly sought after for energy-efficient technologies.
The sulfonyl group and the bromo-substituted phenyl ring in this compound could further enhance its utility as a polymer additive. These groups can increase the thermal stability and flame retardancy of polymers. Moreover, the polar nature of the sulfonyl and hydrazide groups could improve the adhesion of polymers to various substrates. Future research could focus on incorporating this compound into different polymer matrices to assess its impact on their mechanical, thermal, and optical properties. The development of sulfur-containing polymers is an active area of research with applications ranging from electronics to biological science, suggesting a potential role for sulfonyl hydrazides in this domain. researchgate.net
Development of Novel Chemical Sensors and Probes
The development of sensitive and selective chemical sensors is crucial for environmental monitoring, medical diagnostics, and industrial process control. The hydrazide functional group is a known reactive moiety that can participate in specific chemical reactions, making it an excellent candidate for the recognition element in chemical sensors. capes.gov.br Hydrazide-based fluorescent chemosensors have been successfully developed for the detection of various analytes, including metal ions like Cu²⁺ and environmentally relevant molecules such as glyphosate. nih.gov
The structure of this compound could be modified to create a new class of chemical probes. The bromophenyl and sulfonyl groups can be systematically altered to tune the sensor's selectivity and sensitivity towards specific target molecules. For example, the fluorescence or electrochemical properties of the molecule could be designed to change upon binding to an analyte. Research in this area could lead to the development of novel sensors for detecting pollutants, biological molecules, or toxic industrial chemicals with high precision. nih.govnih.gov
Explorations in Agricultural Chemistry as Crop Protection Agents
There is a continuous need for new and effective crop protection agents to ensure global food security. Hydrazide and its derivatives have demonstrated a wide range of biological activities, including insecticidal, herbicidal, and antifungal effects. nih.gov Specifically, sulfonyl hydrazides are among the hydrazide-derived structures that have been investigated in the agricultural fungicidal field. nih.gov The presence of a bromo-substituted aromatic ring in a molecule is often associated with enhanced biocidal activity.
Consequently, this compound and its analogues are promising candidates for development as novel crop protection agents. researchgate.netajprd.comsemanticscholar.org Future research could involve screening this compound and its derivatives for their efficacy against a broad spectrum of plant pathogens, insects, and weeds. Structure-activity relationship studies could then be employed to optimize the molecular structure for maximum potency and selectivity, while also assessing its environmental fate and toxicological profile to ensure its safety and sustainability as an agricultural chemical. nih.gov
Challenges and Opportunities in Rational Drug Design and Development Pipelines
The quest for new therapeutic agents is a cornerstone of medicinal chemistry. Hydrazones, sulfonyl hydrazones, and related hydrazide derivatives have a rich history in drug discovery, exhibiting a wide array of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. researchgate.netnih.govresearchgate.netmdpi.comrjptonline.org The structural motif of this compound, therefore, represents a valuable scaffold for the rational design of new drug candidates. nih.govjsirjournal.com
The opportunity lies in systematically modifying the structure of this compound to optimize its interaction with specific biological targets. For example, different substituents could be introduced on the phenyl ring or the hydrazide nitrogen to enhance its binding affinity and selectivity for a particular enzyme or receptor. However, the development of drugs based on this scaffold is not without its challenges. These include ensuring adequate bioavailability, metabolic stability, and a favorable safety profile. cas.org Overcoming the limitations of preclinical models to accurately predict human responses remains a significant hurdle in the drug discovery pipeline. cas.org Despite these challenges, the diverse biological activities associated with sulfonyl hydrazones provide a strong impetus for their continued exploration in drug development. mdpi.comresearchgate.net
Synergistic Effects with Existing Therapeutic Agents
Combination therapy, where two or more drugs are used to treat a disease, is a powerful strategy to enhance therapeutic efficacy, reduce dosages, and overcome drug resistance. There is growing interest in exploring the synergistic effects of novel compounds with established therapeutic agents.
Aromatic acylhydrazone-based compounds have been shown to exhibit synergistic effects with existing clinical drugs in the treatment of fungal infections. nih.gov This suggests that this compound and its derivatives could potentially be used in combination with other drugs to achieve a more potent therapeutic outcome. Future research could investigate the synergistic potential of this compound with existing antibiotics, anticancer agents, or anti-inflammatory drugs. Such studies would involve in vitro and in vivo models to evaluate the efficacy and safety of these drug combinations, potentially leading to new and more effective treatment regimens for a variety of diseases.
Q & A
Q. Basic Characterization
- NMR spectroscopy : Confirms structural integrity (e.g., ¹H NMR: δ 7.6–7.8 ppm for aromatic protons; δ 2.1–2.3 ppm for methylene groups) .
- HPLC : Assesses purity (>98% via reverse-phase C18 columns).
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 331.0) .
How can researchers optimize reaction yields and minimize byproducts?
Q. Advanced Synthesis Strategy
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Catalyst tuning : Pd/CaCO₃ improves coupling efficiency in Suzuki-Miyaura reactions.
- Temperature control : Stepwise heating (60–80°C) reduces side reactions like over-sulfonylation.
Documented yields range from 70–85% after optimization .
What methodologies are used to evaluate its biological activity?
Q. Advanced Bioactivity Assessment
- Antimicrobial assays : Broth microdilution (MIC values <10 µg/mL against S. aureus and E. coli) .
- Enzyme inhibition : α-Glucosidase inhibition (IC₅₀ = 6.84–18.7 µM via kinetic assays) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ = 8.5 µg/mL against HepG2) .
How do structural modifications influence its bioactivity?
Q. Structure-Activity Relationship (SAR)
- Bromophenyl group : Enhances lipophilicity and target binding (e.g., 4-bromo substitution increases antimicrobial potency by 40% vs. chloro analogs) .
- Sulfonyl moiety : Critical for enzyme inhibition (removal reduces α-glucosidase activity by >90%) .
- Hydrazide chain : Modulating length improves solubility without compromising efficacy .
What reaction mechanisms explain its chemical behavior?
Q. Advanced Reaction Pathways
- Nucleophilic substitution : Bromophenyl group reacts with methoxide (SNAr mechanism, k = 0.15 min⁻¹ in DMF) .
- Oxidation : Hydrogen peroxide oxidizes the hydrazide to diazenium intermediates, detectable via UV-Vis (λₘₐₓ = 320 nm) .
How can computational modeling aid in studying its interactions?
Q. Advanced Computational Approaches
- Molecular docking : Predicts binding to α-glucosidase (Glide score = −9.2 kcal/mol) .
- DFT calculations : Reveals electron-deficient sulfonyl group enhances electrophilicity (HOMO-LUMO gap = 4.1 eV) .
How should researchers address contradictions in reported bioactivity data?
Q. Data Conflict Resolution
- Standardized protocols : Use identical assay conditions (e.g., pH 7.4, 37°C) to compare IC₅₀ values.
- Batch variability : Characterize purity via HPLC before testing. Contradictions in IC₅₀ (e.g., 6.84 vs. 18.7 µM) may arise from substituent differences .
What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
